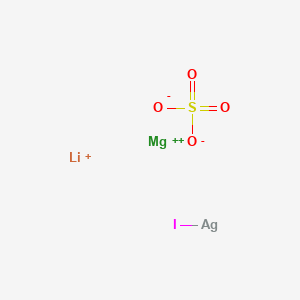
Lithium;magnesium;iodosilver;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;magnesium;iodosilver;sulfate is a complex compound that combines the properties of lithium, magnesium, silver, iodine, and sulfate ions. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;magnesium;iodosilver;sulfate typically involves the reaction of lithium sulfate, magnesium sulfate, silver nitrate, and potassium iodide in an aqueous solution. The reaction conditions include controlled temperature and pH to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{Li}_2\text{SO}_4 + \text{MgSO}_4 + 2\text{AgNO}_3 + 2\text{KI} \rightarrow \text{LiMgAgI}_2\text{SO}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;magnesium;iodosilver;sulfate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can undergo reduction, while the iodine ion can be oxidized.
Substitution Reactions: The compound can participate in substitution reactions where one ion is replaced by another.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting with hydrochloric acid may produce lithium chloride, magnesium chloride, silver chloride, and iodine.
Aplicaciones Científicas De Investigación
Lithium;magnesium;iodosilver;sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.
Medicine: Explored for use in drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of lithium;magnesium;iodosilver;sulfate involves the interaction of its constituent ions with molecular targets. For example, the silver ion can interact with bacterial cell membranes, leading to antimicrobial effects. The lithium ion can affect various signaling pathways in biological systems, while the magnesium ion plays a role in stabilizing structures and facilitating enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to lithium;magnesium;iodosilver;sulfate include:
- Lithium sulfate
- Magnesium sulfate
- Silver iodide
- Potassium sulfate
Uniqueness
This compound is unique due to its combination of multiple ions, each contributing distinct properties. This combination allows for a wide range of applications that are not possible with the individual components alone. For example, the antimicrobial properties of silver, combined with the stabilizing effects of magnesium and the signaling roles of lithium, make this compound particularly versatile.
Propiedades
Número CAS |
58694-09-0 |
|---|---|
Fórmula molecular |
AgILiMgO4S+ |
Peso molecular |
362.1 g/mol |
Nombre IUPAC |
lithium;magnesium;iodosilver;sulfate |
InChI |
InChI=1S/Ag.HI.Li.Mg.H2O4S/c;;;;1-5(2,3)4/h;1H;;;(H2,1,2,3,4)/q+1;;+1;+2;/p-3 |
Clave InChI |
BUFSSONJXSHJIM-UHFFFAOYSA-K |
SMILES canónico |
[Li+].[O-]S(=O)(=O)[O-].[Mg+2].[Ag]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















